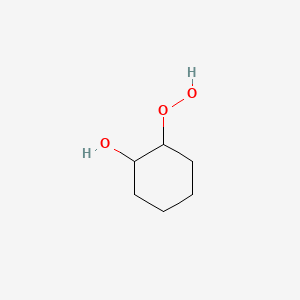

2-Hydroperoxycyclohexan-1-ol

Description

Contextual Significance of Cyclic Hydroperoxy Alcohols in Organic Chemistry

Cyclic hydroperoxy alcohols, characterized by the presence of both a hydroxyl (-OH) and a hydroperoxy (-OOH) functional group on a carbocyclic ring, represent a unique subclass of organic peroxides. Their significance in organic chemistry stems from their role as key intermediates in various oxidation reactions. The juxtaposition of the two oxygen-containing functional groups on a cyclic scaffold leads to a delicate balance of stability and reactivity, making them valuable synthons for the preparation of other functionalized molecules. The study of these compounds provides fundamental insights into reaction mechanisms, stereochemistry, and the influence of neighboring group participation.

The synthesis of five- and six-membered cyclic organic peroxides involves key transformations that retain the peroxide ring. nih.gov General approaches to their synthesis utilize reagents like oxygen, ozone, and hydrogen peroxide. nih.gov These methods include singlet-oxygen ene reactions with alkenes, [4+2]-cycloadditions of singlet oxygen to dienes, and the nucleophilic addition of hydrogen peroxide to carbonyl compounds. nih.gov

Interdisciplinary Relevance of Organic Peroxides and Hydroxyperoxides in Chemical Systems

The relevance of organic peroxides and hydroxyperoxides extends beyond the confines of traditional organic synthesis. These compounds are implicated in a wide range of chemical systems, from atmospheric chemistry to industrial processes. In the atmosphere, organic hydroperoxides are known to play a significant role in various processes, including acid precipitation and the formation of secondary organic aerosols. rsc.org For instance, the ozonolysis of alkenes like cyclohexene (B86901) can lead to the formation of highly oxidized multifunctional products, including hydroperoxides, which contribute to atmospheric aerosol mass. osti.govacs.org

In industrial applications, hydroperoxides are crucial intermediates in the commercial production of chemicals. For example, hydroperoxides are involved in the synthesis of valuable products through the oxidation of cyclic olefins. google.com The controlled decomposition of organic peroxides is also utilized to initiate polymerization reactions. google.com The presence of both a hydroperoxy and a hydroxyl group in molecules like 2-Hydroperoxycyclohexan-1-ol makes them interesting subjects for studying the interplay of different reactive sites and their potential applications in various chemical transformations.

Fundamental Research Questions Pertaining to 2-Hydroperoxycyclohexan-1-ol Reactivity and Formation

The study of 2-Hydroperoxycyclohexan-1-ol is driven by several fundamental research questions regarding its formation and subsequent reactivity. Key among these is the elucidation of the precise mechanisms governing its formation from the oxidation of cyclohexene. Researchers are interested in understanding the factors that control the selectivity of oxidation to yield this specific di-functionalized product over other possible oxidation products like epoxides, diols, or ketones.

The reactivity of 2-Hydroperoxycyclohexan-1-ol itself presents another area of active investigation. Questions regarding the stability of the peroxide bond in the presence of the neighboring hydroxyl group, and how this interaction influences its decomposition pathways, are of primary interest. Understanding the conditions under which it undergoes homolytic cleavage of the O-O bond to form radicals versus heterolytic pathways is crucial for harnessing its synthetic potential. Furthermore, the selective transformation of either the hydroperoxy or the alcohol functionality is a key challenge that needs to be addressed for its effective utilization in organic synthesis.

The formation of 2-Hydroperoxycyclohexan-1-ol can be envisioned through two primary routes: the oxidation of cyclohexene with hydrogen peroxide and the ozonolysis of cyclohexene in the presence of water.

The liquid-phase oxidation of cyclohexene using hydrogen peroxide as the oxidant can lead to a variety of products, with the distribution depending heavily on the catalyst and reaction conditions employed. While the primary products are often cyclohexene oxide and its hydrolysis product, trans-cyclohexane-1,2-diol, the formation of allylic oxidation products such as 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one, as well as the corresponding hydroperoxide, can also occur. mdpi.comskbu.ac.in The formation of 2-Hydroperoxycyclohexan-1-ol would likely proceed through the epoxidation of cyclohexene followed by the ring-opening of the epoxide with hydrogen peroxide, or through the oxidation of 2-cyclohexen-1-ol.

A patent describes a process for preparing hydroperoxy alcohols from cyclic olefins using aqueous hydrogen peroxide in the presence of a heterogeneous metallic mixed oxide catalyst. google.com For example, the hydroxylation of cyclohexene using tungstic acid as a catalyst has been reported to yield a mixture of organic hydroperoxide and diol. google.com

| Catalyst System | Oxidant | Solvent | Major Products | Reference |

| Tungstic Acid | H₂O₂ | tert-Butyl alcohol | Organic hydroperoxide, Diol | google.com |

| MIL-125(Ti) | H₂O₂ | Acetonitrile (B52724) | Cyclohexenyl hydroperoxide, 2-cyclohexene-1-ol, 2-cyclohexene-1-one, cyclohexene epoxide, trans-cyclohexane-1,2-diol | mdpi.com |

| MnₓCe₁₋ₓO₂₋ᵟ | H₂O₂ | Acetonitrile | Cyclohexenol, Cyclohexenone | skbu.ac.in |

Ozonolysis of cyclohexene in the presence of water is another potential route to 2-Hydroperoxycyclohexan-1-ol. The initial ozonolysis of the double bond in cyclohexene leads to the formation of a primary ozonide, which then cleaves to form a Criegee intermediate. acs.org In the presence of water, this intermediate can be trapped to form a hydroperoxy alcohol. The ozonolysis of cyclohexene followed by a reductive work-up with zinc dust and water typically yields adipaldehyde. doubtnut.comvedantu.comvedantu.comdoubtnut.com However, under conditions that favor the stabilization and reaction of the Criegee intermediate with water, the formation of 2-Hydroperoxycyclohexan-1-ol is plausible. Research has shown that the addition of water during cyclohexene ozonolysis can influence the distribution of highly oxidized products. acs.org

| Reactant | Reagents | Key Intermediate | Potential Product | Reference |

| Cyclohexene | 1. O₃ 2. H₂O | Criegee Intermediate | 2-Hydroperoxycyclohexan-1-ol | acs.org |

Structure

3D Structure

Properties

CAS No. |

67680-02-8 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

2-hydroperoxycyclohexan-1-ol |

InChI |

InChI=1S/C6H12O3/c7-5-3-1-2-4-6(5)9-8/h5-8H,1-4H2 |

InChI Key |

UBIBQRDHLFTCKX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)O)OO |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Chemical Transformations of 2 Hydroperoxycyclohexan 1 Ol

Decomposition Pathways of the Hydroperoxy Functionality

The hydroperoxy group is the primary site of reactivity leading to decomposition. The weakness of the oxygen-oxygen single bond is the principal factor governing these transformations, which can proceed through radical or ionic intermediates depending on the reaction conditions.

Homolytic cleavage involves the symmetrical breaking of a covalent bond, where each fragment retains one of the bonding electrons, resulting in the formation of radicals. youtube.comyoutube.com The O-O bond in the hydroperoxy group of 2-Hydroperoxycyclohexan-1-ol is significantly weaker than C-C, C-H, or O-H bonds, and is therefore predisposed to this type of cleavage, typically initiated by heat or ultraviolet (UV) light. youtube.com

The process begins with an initiation step where the O-O bond breaks to form a 2-hydroxycyclohexyloxy radical and a hydroxyl radical. youtube.com

Initiation: C₆H₁₀(OH)(OOH) → C₆H₁₀(OH)O• + •OH

These highly reactive radicals can then propagate a chain reaction by abstracting hydrogen atoms from other molecules, generating new radicals.

Propagation: C₆H₁₀(OH)(OOH) + •OH → C₆H₁₀(OH)OO• + H₂O

The reaction cascade concludes when two radicals combine in a termination step. The complexity of these radical processes often leads to a mixture of products, including alcohols, ketones, and ring-opened species like adipic acid.

| Radical Reaction Stage | Description | Example Transformation |

| Initiation | The initial breaking of the weak O-O bond to form two radical species. | C₆H₁₀(OH)(OOH) → C₆H₁₀(OH)O• + •OH |

| Propagation | The initial radicals react with stable molecules to form new radicals, continuing the chain. | C₆H₁₀(OH)O• → •C₅H₉(OH)CHO (via ring-opening) |

| Termination | Two radical species combine to form a stable, non-radical product, ending the chain. | 2 •OH → H₂O₂ |

In contrast to homolytic cleavage, heterolytic cleavage involves the unequal division of bonding electrons, typically facilitated by polar solvents or catalysts like acids. youtube.com For 2-Hydroperoxycyclohexan-1-ol, acid catalysis dramatically alters the decomposition pathway, favoring ionic intermediates and rearrangements.

The mechanism is initiated by the protonation of the terminal oxygen of the hydroperoxy group, which creates a good leaving group (water). Subsequent loss of water generates an electron-deficient oxygen species that triggers a rearrangement. This process is analogous to the well-known Hock rearrangement of hydroperoxides. The migration of the adjacent carbon atom (C-1, bearing the hydroxyl group) to the electrophilic oxygen leads to the formation of a carbocation, which is then hydrated to yield a hemiacetal. This intermediate readily decomposes to form final products, which are typically a ketone and an alcohol, or in the case of this cyclic system, ring-opened dicarbonyl compounds like adipic acid.

| Stage of Rearrangement | Description |

| Step 1: Protonation | The hydroperoxy group is protonated by an acid catalyst (H⁺). |

| Step 2: Water Elimination | The protonated hydroperoxy group loses a molecule of water to form an unstable oxenium ion. |

| Step 3: Rearrangement | A carbon atom adjacent to the hydroperoxy group migrates to the electron-deficient oxygen, forming a stabilized carbocation. |

| Step 4: Nucleophilic Attack | A nucleophile (e.g., water) attacks the carbocation. |

| Step 5: Deprotonation/Decomposition | The intermediate decomposes to form stable final products, such as adipic acid. |

Decomposition of 2-Hydroperoxycyclohexan-1-ol can also occur through non-radical pathways, particularly with the use of specific catalysts or under controlled thermal conditions. Transition metal catalysts, for example, can mediate the decomposition of hydroperoxides through redox cycles. nih.gov

These catalytic processes can offer greater selectivity compared to radical pathways. For instance, certain metal complexes can direct the decomposition towards the formation of specific products like 2-hydroxycyclohexanone and water, minimizing ring cleavage. The mechanism often involves the formation of a metal-peroxide complex, which then breaks down through a series of steps that avoid the generation of free radicals in the bulk solution. nih.gov Thermal decomposition in the absence of initiators can also, in some cases, proceed through concerted mechanisms, though these are often in competition with homolytic cleavage at higher temperatures.

| Catalyst Type | Potential Major Products | General Mechanism |

| Transition Metals (e.g., Co, Mn, Fe) | 2-Hydroxycyclohexanone, Adipaldehyde | Redox cycling of the metal ion facilitates O-O bond cleavage. |

| Base Catalysis (e.g., NaOH) | 2-Hydroxycyclohexanone + O₂ | Deprotonation of the hydroperoxy group followed by elimination. |

| Controlled Thermolysis | Mixture of ketones, alcohols, and ring-opened products | Concerted rearrangements and competing homolytic pathways. |

Reactivity of the Hydroxyl Group in 2-Hydroperoxycyclohexan-1-ol

While the hydroperoxy group is the most labile part of the molecule, the hydroxyl group also possesses characteristic reactivity. However, any chemical transformation targeting the -OH group must be conducted under conditions mild enough to prevent the decomposition of the neighboring hydroperoxy functionality.

The hydroxyl group exhibits dual reactivity. The oxygen atom, with its lone pairs of electrons, is nucleophilic and can attack electron-deficient centers. msu.edu Conversely, the polarized O-H bond allows the hydrogen to be abstracted by a strong base, or for the entire group to react with strong electrophiles. msu.edu

Nucleophilic Reactions: The hydroxyl group can act as a nucleophile in reactions such as esterification (with acyl chlorides or anhydrides) or etherification (Williamson ether synthesis, though this requires a strong base that could be problematic). msu.edu

Electrophilic Reactions: The hydrogen of the hydroxyl group is acidic and can be removed by a base. In the presence of very strong acids, the oxygen can be protonated.

| Reaction Type | Reagent | Product Class |

| Esterification | Acyl Chloride (R-COCl) | Ester |

| Etherification (Williamson) | Strong Base (e.g., NaH) then Alkyl Halide (R'-X) | Ether |

| Deprotonation | Strong Base (e.g., NaH) | Alkoxide |

The hydroxyl group itself is a poor leaving group. masterorganicchemistry.com However, in the presence of a strong, non-nucleophilic acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), it can be eliminated to form an alkene. masterorganicchemistry.comlumenlearning.com This reaction typically proceeds via an E1 (Elimination, Unimolecular) mechanism for secondary alcohols. masterorganicchemistry.com

The mechanism involves three key steps:

Protonation of the Hydroxyl Group: The acid protonates the -OH group, converting it into a much better leaving group, -OH₂⁺ (water). masterorganicchemistry.com

Formation of a Carbocation: The C-O bond breaks, and the water molecule departs, leaving behind a secondary carbocation on the cyclohexane (B81311) ring. masterorganicchemistry.com

Deprotonation: A weak base (such as H₂O or the conjugate base of the acid, HSO₄⁻) removes a proton from an adjacent carbon, and the electrons from that C-H bond move to form a new pi bond, resulting in an alkene. lumenlearning.com

For 2-Hydroperoxycyclohexan-1-ol, this elimination would lead to the formation of a double bond within the ring. The stability of the resulting hydroperoxy-alkene would be a critical factor in the feasibility and outcome of this reaction. The presence of the hydroperoxy group could also introduce alternative reaction pathways under strong acid conditions.

| E1 Elimination Stage | Description |

| Step 1: Protonation | The hydroxyl group is protonated by a strong acid (e.g., H₂SO₄) to form an oxonium ion (-OH₂⁺). |

| Step 2: Leaving Group Departure | The C-O bond cleaves heterolytically, and a water molecule leaves, forming a secondary carbocation. |

| Step 3: Deprotonation | A weak base removes a proton from a carbon adjacent to the carbocation, forming a C=C double bond. |

Intramolecular and Intermolecular Rearrangement Processes

The chemical reactivity of 2-Hydroperoxycyclohexan-1-ol is significantly influenced by the presence of both a hydroxyl (-OH) and a hydroperoxy (-OOH) group on adjacent carbon atoms. This arrangement facilitates a variety of rearrangement reactions, leading to the formation of different molecular structures.

Hock-Type Rearrangements and Analogous Transformations

The Hock rearrangement is a well-established acid-catalyzed reaction of organic hydroperoxides that results in the oxidative cleavage of an adjacent carbon-carbon bond. researchgate.netresearchgate.net This process is of significant industrial importance, most notably in the cumene (B47948) process for phenol (B47542) production. researchgate.netbeilstein-journals.org In the context of 2-Hydroperoxycyclohexan-1-ol, the Hock-type rearrangement represents a key pathway for its transformation.

The general mechanism of the Hock rearrangement involves the protonation of the hydroperoxide group, followed by the elimination of a water molecule to form an electron-deficient oxygen intermediate. researchgate.net Subsequently, one of the adjacent carbon groups migrates to this oxygen atom, which is coupled with the cleavage of the C-C bond. This migration step is the rate-determining step of the reaction.

For 2-Hydroperoxycyclohexan-1-ol, the rearrangement would proceed as follows:

Protonation: An acid catalyst protonates the terminal oxygen of the hydroperoxy group.

Heterolytic Cleavage: The protonated hydroperoxide undergoes heterolytic cleavage of the O-O bond, releasing a molecule of water.

Migration and C-C Cleavage: A carbon-carbon bond within the cyclohexyl ring migrates to the resulting electron-deficient oxygen atom. This concerted step leads to the cleavage of the ring.

Product Formation: The resulting intermediate rearranges to form more stable products, which typically include ring-opened dicarbonyl compounds or their derivatives. The specific products are highly dependent on the reaction conditions.

Theoretical studies on similar hydroperoxides have shown that the rearrangement involves a synchronous movement of electron pairs, where the formation of a new C-O bond and the cleavage of the O-O bond occur in a concerted fashion. researchgate.net

Baeyer–Villiger Oxidation Analogues and Peroxide Migrations

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide as the oxidant. wikipedia.orgsigmaaldrich.com While 2-Hydroperoxycyclohexan-1-ol is not a ketone itself, it is closely related to intermediates that can undergo analogous transformations, and its decomposition pathways can mirror the outcomes of a Baeyer-Villiger reaction.

In the oxidation of cyclohexane, cyclohexanone (B45756) is a primary product which can be further oxidized. The enzymatic oxidation of cyclohexanone, for instance, yields ε-caprolactone, a classic Baeyer-Villiger product. harvard.edu Similarly, chemical oxidation of cyclic ketones with hydrogen peroxide, often catalyzed by Lewis or Brønsted acids, produces the corresponding lactones. researchgate.netmdpi.com

The relevance to 2-Hydroperoxycyclohexan-1-ol lies in its role within the complex oxidation network. Its formation and subsequent reaction can lead to intermediates that are susceptible to Baeyer-Villiger type rearrangements. For example, the oxidation of the hydroxyl group in 2-Hydroperoxycyclohexan-1-ol would yield 2-hydroperoxycyclohexanone. This α-hydroperoxy ketone is a key intermediate that can decompose or rearrange. researchgate.netresearchgate.net The decomposition of such peroxide species can involve the migration of an alkyl group, analogous to the Criegee intermediate in the Baeyer-Villiger mechanism, ultimately leading to ring-opening and the formation of dicarboxylic acids like adipic acid. researchgate.netresearchgate.net The migratory aptitude generally follows the order of tertiary alkyl > secondary alkyl > primary alkyl. harvard.edu

Role as an Intermediate in Broader Oxidation Systems

2-Hydroperoxycyclohexan-1-ol is not typically an isolated end product but rather a transient intermediate species in complex oxidation processes, most notably in the industrial liquid-phase oxidation of cyclohexane.

Formation in Liquid-Phase Cyclohexane Oxidation Processes

The liquid-phase oxidation of cyclohexane is the primary industrial route to produce cyclohexanol (B46403) and cyclohexanone, collectively known as KA-oil, which are precursors for the synthesis of adipic acid and caprolactam for nylon production. researchgate.netnih.gov This process operates via a free-radical chain mechanism.

The formation of 2-Hydroperoxycyclohexan-1-ol is a secondary oxidation step. The initial oxidation of cyclohexane yields cyclohexyl hydroperoxide, which then decomposes to form cyclohexanol and cyclohexanone. The cyclohexanol formed is more susceptible to oxidation than cyclohexane itself. The oxidation of cyclohexanol proceeds via chain-radical transformations, involving the abstraction of a hydrogen atom from the carbon bearing the hydroxyl group (the α-position). researchgate.net This generates a 1-hydroxycyclohexyl radical, which rapidly reacts with oxygen to form a 1-hydroxycyclohexylperoxyl radical. This peroxyl radical is a key precursor that can then abstract a hydrogen atom to form 2-Hydroperoxycyclohexan-1-ol. researchgate.net

Therefore, the appearance of 2-Hydroperoxycyclohexan-1-ol in the reaction medium is a direct consequence of the oxidation of the primary product, cyclohexanol.

Contribution to Product Distribution in Complex Reaction Networks

The decomposition of hydroperoxides like 2-Hydroperoxycyclohexan-1-ol and 2-hydroperoxycyclohexanone can lead to the cleavage of the cyclohexane ring. researchgate.net This degradation pathway is a major source of adipic acid, the desired end product in some process configurations, but also other di-acids and shorter-chain acids that may be considered impurities. The oxidation of 2-hydroxycyclohexanone, a product derived from the hydroperoxide, is a critical step leading to the destruction of the carbon ring and the formation of adipic acid and adipic anhydride. researchgate.netresearchgate.net

The table below summarizes the major and minor products resulting from the oxidation of cyclohexanol and cyclohexanone, highlighting the role of hydroperoxide intermediates in their formation. researchgate.net

Compound Reference Table

Kinetic and Mechanistic Studies on the Reactivity of 2 Hydroperoxycyclohexan 1 Ol

Determination of Reaction Rate Constants and Activation Energies for Key Transformations

The reactivity of 2-Hydroperoxycyclohexan-1-ol is fundamentally quantified by its reaction rate constants and the energy barriers it must overcome for transformation, known as activation energies. While specific kinetic data for 2-Hydroperoxycyclohexan-1-ol is not extensively documented in publicly available literature, valuable insights can be drawn from closely related systems, such as the oxidation of 2-hydroxycyclohexanone, which proceeds through a 2-hydroxy-2-hydroperoxycyclohexanone intermediate.

In the liquid-phase oxidation of 2-hydroxycyclohexanone at 323 K, the bimolecular chain initiation rate constant has been determined to be 9.7 × 10⁻⁷ L mol⁻¹ s⁻¹. researchgate.net This initial step is crucial as it sets in motion the radical chain reactions that characterize the oxidation process. The study of analogous α-alkoxyalkyl-hydroperoxides (α-AHs) in aqueous organic media has revealed that their decomposition follows first-order kinetics, with rate coefficients increasing with temperature. For instance, the decomposition of a C13 α-AH at pH 4.5 exhibited rate coefficients of (5.3 ± 0.2) × 10⁻⁴ s⁻¹ at 288 K, (1.2 ± 0.3) × 10⁻³ s⁻¹ at 298 K, and (2.1 ± 1.4) × 10⁻³ s⁻¹ at 308 K. nih.govrsc.org

Activation energies (Ea) for the decomposition of these related hydroperoxides have been experimentally determined. For the aforementioned C13 α-AH, the activation energy was found to be 12.3 ± 0.6 kcal mol⁻¹. nih.gov Other α-AHs have shown activation energies of 18.7 ± 0.3 and 13.8 ± 0.9 kcal mol⁻¹, highlighting the influence of molecular structure on the energy barrier for decomposition. nih.gov For comparison, the average activation energy for the degradation of various drug-like molecules in solution is approximately 23.6 kcal/mol (98.6 kJ/mol). rsc.org

Interactive Data Table: Decomposition Rate Coefficients for an Analogous C13 α-Alkoxyalkyl-hydroperoxide at pH 4.5

| Temperature (K) | Rate Coefficient (k) (s⁻¹) |

| 288 | (5.3 ± 0.2) × 10⁻⁴ |

| 298 | (1.2 ± 0.3) × 10⁻³ |

| 308 | (2.1 ± 1.4) × 10⁻³ |

Data sourced from a study on α-alkoxyalkyl-hydroperoxides, which are structurally similar to 2-Hydroperoxycyclohexan-1-ol. nih.govrsc.org

Impact of Catalyst Systems on Reaction Kinetics and Selectivity

Catalysts play a pivotal role in directing the decomposition and rearrangement of hydroperoxides, influencing both the speed and the outcome of the reaction.

Acid Catalysis in Hydroperoxide Transformations

Acid catalysis is a common feature in the transformation of hydroperoxides. Theoretical and experimental studies on α-alkoxyalkyl-hydroperoxides suggest that a proton-catalyzed mechanism is central to their decomposition in acidic aqueous organic media. nih.gov This catalytic pathway significantly lowers the activation energy compared to uncatalyzed decomposition. The presence of water molecules can also influence the kinetics, potentially leading to higher energy barriers. nih.gov

Metal-Catalyzed Decomposition and Rearrangement Processes

Metal ions are potent catalysts for the decomposition of hydroperoxides. While specific data for 2-Hydroperoxycyclohexan-1-ol is limited, the industrial production of cyclohexanol (B46403) and cyclohexanone (B45756) from cyclohexane (B81311) oxidation relies on the decomposition of cyclohexyl hydroperoxide, often catalyzed by metal ions like cobalt. google.com These processes highlight the efficiency of metal catalysts in promoting the breakdown of hydroperoxides. The field of metal-catalyzed asymmetric reactions enabled by organic peroxides is also an active area of research, demonstrating the versatility of these systems in stereoselective synthesis. rsc.org

Isotopic Labeling Experiments for Mechanistic Elucidation

Isotopic labeling is a powerful technique for tracing the pathways of atoms during a chemical reaction, thereby providing definitive evidence for a proposed mechanism. For example, in the study of other complex organic reactions, isotopic labeling has been used to distinguish between different potential mechanistic pathways. While specific isotopic labeling studies on 2-Hydroperoxycyclohexan-1-ol are not readily found in the literature, this methodology remains a critical tool for future investigations to unambiguously determine the fate of specific atoms during its decomposition and rearrangement reactions.

Computational Chemistry and Theoretical Investigations of 2 Hydroperoxycyclohexan 1 Ol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2-hydroperoxycyclohexan-1-ol, the cyclohexane (B81311) ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings. The substituents—the hydroxyl (-OH) and hydroperoxy (-OOH) groups—can be situated in either axial or equatorial positions, leading to several possible conformers.

Computational studies on the closely related cyclohexyl hydroperoxide (CHHP) have identified multiple low-energy conformers. bohrium.com These studies, typically employing methods like Density Functional Theory (DFT) with basis sets such as B3LYP-D3(BJ)/def2-TZVP, have shown that the energy differences between these conformers are often small, within a few kilojoules per mole. bohrium.com For 2-hydroperoxycyclohexan-1-ol, the presence of the additional hydroxyl group would introduce further conformational possibilities and the potential for intramolecular hydrogen bonding between the -OH and -OOH groups, which would significantly influence the relative stability of the conformers.

The table below illustrates hypothetical low-energy conformers of 2-hydroperoxycyclohexan-1-ol, based on findings for CHHP, and their predicted relative energies. The exact values would require specific calculations for this molecule.

Table 1: Predicted Low-Energy Conformers of 2-Hydroperoxycyclohexan-1-ol

| Conformer | -OH Position | -OOH Position | Relative Energy (kJ/mol) | Key Dihedral Angles (°) |

|---|---|---|---|---|

| 1 | Equatorial | Equatorial | 0.0 | C-C-O-H, O-O-C-C |

| 2 | Equatorial | Axial | ~2-4 | C-C-O-H, O-O-C-C |

| 3 | Axial | Equatorial | ~3-5 | C-C-O-H, O-O-C-C |

| 4 | Axial | Axial | > 6 | C-C-O-H, O-O-C-C |

Note: The relative energies and dihedral angles are illustrative and based on trends observed in analogous cyclohexyl derivatives. Actual values would be subject to specific computational verification.

Electronic properties, such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO), can also be calculated. The MEP would likely show negative potential around the oxygen atoms of the hydroxyl and hydroperoxy groups, indicating regions susceptible to electrophilic attack. The HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. For a hydroperoxide, the LUMO is often associated with the weak O-O bond, highlighting its susceptibility to cleavage.

Theoretical Characterization of Reaction Pathways and Transition States

A significant area of theoretical investigation for hydroperoxides is their decomposition pathways. For 2-hydroperoxycyclohexan-1-ol, a primary decomposition route is the homolytic cleavage of the O-O bond to form a hydroxyl radical (•OH) and a 2-hydroxycyclohexyloxy radical. researchgate.net Computational methods, such as high-level ab initio calculations (e.g., CCSD(T)), can be used to determine the bond dissociation energy (BDE) for this process. rsc.org For a range of organic hydroperoxides, these O-O BDEs are typically calculated to be around 45 kcal/mol. rsc.org

Another important pathway for α-hydroxyalkyl hydroperoxides is their decomposition into a carbonyl compound and hydrogen peroxide, a reaction that can be catalyzed by water or acids. ku.edu Theoretical studies on smaller α-hydroxyalkyl hydroperoxides have shown that acid catalysis dramatically lowers the activation energy barrier for this decomposition. ku.eduacs.org For 2-hydroperoxycyclohexan-1-ol, this would correspond to its decomposition into cyclohexanone (B45756) and hydrogen peroxide. The energy profile for such a reaction would involve locating the transition state structure and calculating its energy relative to the reactant and products.

Table 2: Illustrative Calculated Energy Barriers for Decomposition Pathways

| Reaction Pathway | Description | Catalyst | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Homolytic Cleavage | R-O-O-H → R-O• + •OH | None | ~45 rsc.org |

| Carbonyl Formation | RCH(OH)OOH → RC(O)H + H₂O₂ | Uncatalyzed | High |

| Carbonyl Formation | RCH(OH)OOH → RC(O)H + H₂O₂ | Water-catalyzed | Moderately Lowered ku.edu |

Note: These values are representative based on studies of analogous α-hydroxyalkyl hydroperoxides and are not specific to 2-hydroperoxycyclohexan-1-ol.

Once the initial O-O bond cleavage occurs, a cascade of radical reactions can follow. The initially formed 2-hydroxycyclohexyloxy radical is a transient intermediate. This radical can undergo further reactions, such as intramolecular hydrogen abstraction or ring-opening, to form more stable radical species. Quantum chemical calculations are crucial for determining the relative stabilities of these radical intermediates and the energy barriers for their interconversion.

The reactivity of these radicals is also a key aspect. For instance, peroxy radicals (ROO•), which can form from the reaction of carbon-centered radicals with molecular oxygen, are important intermediates in atmospheric and combustion chemistry. aip.orgresearchgate.net The stability and reactivity of these peroxy radicals are influenced by the nature of the alkyl group (R). Theoretical studies have investigated the structure, energetics, and spectroscopic properties of various peroxy radicals, including those derived from hydrocarbons. acs.orgcolostate.eduosti.gov For 2-hydroperoxycyclohexan-1-ol, the corresponding peroxy radicals would have complex potential energy surfaces with multiple possible reaction channels.

Prediction of Spectroscopic Features for Mechanistic Assignment and Structure-Reactivity Correlations

Computational chemistry provides a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the presence of a particular molecule or intermediate. For 2-hydroperoxycyclohexan-1-ol, important spectroscopic features include its vibrational (infrared) and nuclear magnetic resonance (NMR) spectra.

Calculations of harmonic vibrational frequencies using DFT can predict the positions of key infrared absorption bands, such as the O-H stretching modes of the alcohol and hydroperoxide groups, and the characteristic O-O stretching mode. rsc.org Anharmonic corrections are often necessary for a more accurate comparison with experimental spectra. osti.gov Recent studies on CHHP have utilized vibrational spectroscopy to identify its conformers in the gas phase. researchgate.netrsc.org

Similarly, NMR chemical shifts can be calculated to aid in structure elucidation. The predicted chemical shifts for the protons and carbons in 2-hydroperoxycyclohexan-1-ol would be sensitive to the conformation of the ring and the local electronic environment of the nuclei. For transient radical species, predicted electronic absorption spectra, often calculated using Time-Dependent DFT (TD-DFT), can be vital for their identification in time-resolved experiments. acs.org

Table 3: Predicted Spectroscopic Data for a Hypothetical Conformer of 2-Hydroperoxycyclohexan-1-ol

| Spectroscopic Parameter | Functional Group | Predicted Value |

|---|---|---|

| Vibrational Frequency (cm⁻¹) | -O-H Stretch (Alcohol) | ~3600-3650 |

| Vibrational Frequency (cm⁻¹) | -O-O-H Stretch (Hydroperoxide) | ~3550-3600 |

| Vibrational Frequency (cm⁻¹) | -O-O- Stretch | ~800-900 |

| ¹H NMR Chemical Shift (ppm) | H-C-OH | ~3.5-4.0 |

| ¹H NMR Chemical Shift (ppm) | H-O-O-R | ~8.0-9.0 |

Note: These are illustrative values and would vary depending on the specific conformer and the computational method employed.

Solvation Effects and Environmental Influences on Chemical Behavior through Molecular Simulations

The chemical behavior of 2-hydroperoxycyclohexan-1-ol can be significantly influenced by its environment, particularly in solution. Molecular dynamics (MD) simulations, which model the motion of atoms and molecules over time, are well-suited to study these effects. researchgate.netnih.gov By simulating the molecule in a box of solvent molecules (e.g., water), MD can provide insights into how solvation affects its conformation, stability, and reactivity.

For example, MD simulations can reveal the nature of hydrogen bonding between the solute and solvent molecules. nih.gov In an aqueous environment, water molecules would form hydrogen bonds with both the hydroxyl and hydroperoxy groups of 2-hydroperoxycyclohexan-1-ol, which could stabilize certain conformers over others and influence reaction pathways. researchgate.netnih.gov The decomposition of α-hydroxyalkyl hydroperoxides has been shown to be accelerated by water, a phenomenon that can be explored through simulations that model the explicit role of water molecules in the reaction mechanism. acs.org

Furthermore, MD simulations can be used to study the behavior of 2-hydroperoxycyclohexan-1-ol at interfaces, such as the air-water interface, which is relevant to atmospheric chemistry. frontiersin.org The orientation and conformation of the molecule at an interface can differ significantly from its behavior in the bulk solution, potentially altering its reactivity.

Advanced Analytical Methodologies for Characterization and Monitoring of 2 Hydroperoxycyclohexan 1 Ol in Reaction Systems

Coupled Techniques for In-Situ Reaction Monitoring (e.g., Mass Spectrometry)

In-situ monitoring of chemical reactions provides invaluable kinetic and mechanistic data by observing the evolution of reactants, intermediates, and products in real-time without disturbing the reaction system. For a labile species like 2-Hydroperoxycyclohexan-1-ol, this approach is critical.

Mass spectrometry (MS), particularly when coupled with soft ionization techniques, is a powerful tool for real-time analysis. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are particularly well-suited for the analysis of organic hydroperoxides. copernicus.orgnih.gov

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that allows for the transfer of intact molecular ions from solution to the gas phase, making it ideal for analyzing thermally labile molecules like hydroperoxides. acs.org However, direct detection of hydroperoxides can be challenging due to their propensity for fragmentation. copernicus.orgacs.org To overcome this, strategies such as the formation of adducts are employed. For instance, α-acyloxyhydroperoxy aldehydes, which share structural similarities with 2-Hydroperoxycyclohexan-1-ol, have been successfully identified as their ammonium (B1175870) adducts ([M+NH₄]⁺) using ESI-MS. nih.gov This approach enhances the stability and detectability of the molecular ion.

A novel technique, iodometry-assisted liquid chromatography-electrospray ionization mass spectrometry (iodometry-assisted LC-ESI-MS), has been developed to unambiguously distinguish organic peroxides. acs.orgfigshare.comresearchgate.net This method provides an additional layer of confirmation for the presence of the peroxide functional group, compensating for the limitations of MS alone in providing direct functional group information. acs.orgfigshare.com

Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS): APCI is another soft ionization method that can be applied to the analysis of hydroperoxides. Positive-ion APCI-MS/MS has been utilized to identify specific organic hydroperoxide molecules. copernicus.org While ESI may struggle with the formation of protonated molecules ([M+H]⁺) for some hydroperoxides, APCI can offer an alternative ionization pathway. nih.gov However, care must be taken as APCI can sometimes lead to the decomposition of the target compounds. nih.gov

The table below summarizes key aspects of MS techniques for hydroperoxide analysis.

| Technique | Ionization Method | Key Advantages | Challenges & Considerations | Relevant Findings |

| ESI-MS/MS | Soft Ionization (Electrospray) | High sensitivity for intact molecules, suitable for labile compounds. acs.org | Difficulty in forming [M+H]⁺ ions for some hydroperoxides; potential for in-source fragmentation. copernicus.orgnih.gov | Successful identification via ammonium adducts ([M+NH₄]⁺). nih.gov |

| APCI-MS/MS | Soft Ionization (Chemical) | Alternative ionization for compounds difficult to analyze by ESI. copernicus.org | Can cause decomposition of thermally sensitive compounds. nih.gov | Used to identify specific ROOH molecules in positive ion mode. copernicus.org |

| Iodometry-assisted LC-ESI-MS | Electrospray with chemical derivatization | Unambiguously distinguishes organic peroxides. acs.orgfigshare.com | Requires specific sample preparation; potential for decomposition of multifunctional peroxides. figshare.com | Confirms peroxide presence, addressing MS functional group ambiguity. acs.orgresearchgate.net |

Spectroscopic Identification of Transient Species and Reaction Intermediates

Spectroscopic methods provide crucial information about the molecular structure and electronic environment of transient species. For 2-Hydroperoxycyclohexan-1-ol, techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹³C NMR, has proven effective in identifying hydroperoxide intermediates in oxidation reactions. In studies of cyclohexane (B81311) oxidation, ¹³C NMR was used to detect cyclohexyl hydroperoxide as a key intermediate that is subsequently converted to cyclohexanone (B45756). rsc.org The chemical shifts of the carbon atoms bonded to the hydroperoxy and hydroxyl groups in 2-Hydroperoxycyclohexan-1-ol would provide a distinctive signature for its identification. The quantitative conversion of the hydroperoxide to the corresponding ketone can also be monitored over time using this technique.

In-Situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): For heterogeneous catalytic reactions, DRIFTS is a powerful technique for studying species adsorbed on the catalyst surface. In the vapor-phase oxidation of cyclohexane, DRIFTS has been used to identify intermediate species like cyclohexanolate. acs.org This method could be adapted to study the formation and transformation of 2-Hydroperoxycyclohexan-1-ol on a catalyst surface, providing insights into the reaction mechanism at the solid-gas or solid-liquid interface. acs.orgresearchgate.net

The table below presents selected ¹³C NMR data for compounds related to the oxidation of cyclohexane.

| Compound | Carbon Atom | Observed Chemical Shift (δ, ppm) | Reference |

| [1-¹³C]Cyclohexane | C-1 | 27.7 | |

| Cyclohexyl hydroperoxide | C-1 | 86.8 | |

| Cyclohexanone | C-1 | 212.7 | |

| Cyclohexanol (B46403) | C-1 | 70.2 |

Data obtained during the GoAggII oxidation of [1-¹³C]cyclohexane.

Chromatographic Methods for Quantitative Analysis of Reaction Mixtures

Chromatographic techniques, especially gas chromatography (GC), are the workhorses for the separation and quantitative analysis of the complex mixtures resulting from oxidation reactions.

Gas Chromatography (GC): Quantitative GC methods have been extensively developed for the analysis of multi-phase product mixtures from cyclohexane oxidation. oup.comoup.com These methods are capable of determining the concentrations of key products such as cyclohexanol and cyclohexanone, which are formed from the decomposition of 2-Hydroperoxycyclohexan-1-ol. nih.govwhiterose.ac.uk

A common challenge in the GC analysis of hydroxyl-containing compounds is peak tailing and poor resolution. To address this, a derivatization step, such as silylation of all active-H containing compounds, is often employed. oup.comoup.com This procedure improves the volatility and thermal stability of the analytes, leading to sharper peaks and more accurate quantification. For complex, multi-phase reaction mixtures, a solvent like tetrahydrofuran (B95107) may be added to create a homogeneous sample suitable for injection. oup.com Flame Ionization Detection (FID) is typically used for quantification. nih.gov

The following table outlines a typical GC method for analyzing cyclohexane oxidation products.

| Parameter | Condition | Purpose/Comment | Reference |

| Sample Preparation | Homogenization in tetrahydrofuran; Silylation. | To create a single phase and improve analyte volatility. | oup.comoup.com |

| Column | CP-Wax 52GB (50 m × 0.53 mm × 2.0 µm) | A polar stationary phase suitable for separating oxygenated compounds. | nih.gov |

| Carrier Gas | N₂ | Inert carrier gas. | nih.gov |

| Temperature Program | 90°C (3 min), then 10°C/min to 180°C (1 min), then 30°C/min to 230°C (1 min) | Gradient elution to separate compounds with a range of boiling points. | nih.gov |

| Detector | Flame Ionization Detector (FID) | Standard detector for quantitative analysis of organic compounds. | nih.gov |

| Internal Standard | Dodecane | Used for accurate quantification by correcting for injection volume variations. | nih.gov |

By combining these advanced analytical methodologies, researchers can effectively detect, identify, and quantify transient intermediates like 2-Hydroperoxycyclohexan-1-ol, leading to a deeper understanding of complex oxidation reaction mechanisms.

Environmental Chemistry and Atmospheric Fate of 2 Hydroperoxycyclohexan 1 Ol

Atmospheric Formation Mechanisms of Cyclic Organic Hydroperoxides from Precursor Alcohols

The formation of 2-Hydroperoxycyclohexan-1-ol in the atmosphere is anticipated to primarily occur through the oxidation of a precursor compound, cyclohexanol (B46403). This process is likely initiated by the hydroxyl radical (•OH), the atmosphere's primary daytime oxidant. The reaction sequence is expected to proceed as follows:

Hydrogen Abstraction: The process begins with the abstraction of a hydrogen atom from the cyclohexanol molecule by an •OH radical. The most probable sites for abstraction are the carbon atoms bonded to the hydroxyl group or adjacent carbons, leading to the formation of a cyclohexyl radical.

Oxygen Addition: The resulting alkyl radical (C6H10OH) rapidly reacts with molecular oxygen (O2), which is abundant in the atmosphere, to form a peroxy radical (RO2•).

Peroxy Radical Reactions: This peroxy radical can then undergo several reactions. In environments with low nitrogen oxide (NOx) concentrations, it can react with the hydroperoxyl radical (HO2•) to form the corresponding organic hydroperoxide, 2-Hydroperoxycyclohexan-1-ol.

It is important to note that the formation of various isomers is possible, depending on the initial site of hydrogen abstraction.

Photochemical and Oxidative Degradation Pathways in the Atmosphere

Once formed, 2-Hydroperoxycyclohexan-1-ol is subject to further degradation through photochemical and oxidative processes. These degradation pathways determine its atmospheric lifetime and the nature of its subsequent products.

Photolysis: The hydroperoxide group (-OOH) is susceptible to photolysis, the breaking of chemical bonds by sunlight. The O-O bond in the hydroperoxide group is relatively weak and can be cleaved by solar radiation, particularly in the ultraviolet region. This process yields a hydroxyl radical (•OH) and an alkoxy radical. The photolysis of 2-Hydroperoxycyclohexan-1-ol is a potential source of radicals in the atmosphere.

Reaction with Hydroxyl Radicals: The reaction with •OH radicals is another significant atmospheric sink for 2-Hydroperoxycyclohexan-1-ol. researchgate.net Hydroxyl radicals can abstract a hydrogen atom from various positions on the molecule, including the hydroperoxy group, the hydroxyl group, or the cyclohexane (B81311) ring. researchgate.net Hydrogen abstraction from the -OOH group is often a dominant pathway for hydroxyalkyl hydroperoxides. copernicus.orgcopernicus.org This reaction leads to the formation of a new set of radical species that will undergo further oxidation.

The degradation of similar hydroxyalkyl hydroperoxides has been shown to contribute to the formation of smaller, more oxygenated products, including aldehydes, ketones, and carboxylic acids. copernicus.org For instance, the degradation of hydroxymethyl hydroperoxide can lead to the formation of formic acid. copernicus.org The specific products from the degradation of 2-Hydroperoxycyclohexan-1-ol will depend on the intricate series of reactions following the initial oxidative or photolytic step.

Contribution to Secondary Organic Aerosol (SOA) Formation and Growth

Secondary organic aerosols (SOA) are microscopic particles formed in the atmosphere from the oxidation of volatile organic compounds (VOCs). They have significant impacts on air quality and climate. Due to its low volatility, a result of the presence of both hydroperoxide and hydroxyl functional groups, 2-Hydroperoxycyclohexan-1-ol is a potential contributor to SOA formation and growth. copernicus.orgcopernicus.org

The oxidation of large cyclic alkanes, which share a structural similarity with the carbon backbone of 2-Hydroperoxycyclohexan-1-ol, has been shown to produce a considerable amount of SOA. nih.gov The presence of oxygenated functional groups generally decreases the volatility of organic compounds, making them more likely to partition into the aerosol phase. acs.org

The low-volatility products resulting from the atmospheric degradation of 2-Hydroperoxycyclohexan-1-ol can either form new aerosol particles or condense onto existing ones, contributing to their growth. The formation of highly oxygenated molecules (HOMs) through autoxidation processes, which involve sequential hydrogen shifts and O2 additions in peroxy radicals, is another pathway that can lead to the formation of extremely low-volatility compounds that readily form SOA. researchmap.jp While not directly studied for this specific compound, this mechanism is plausible.

Role in Atmospheric Hydroxyl Radical Cycling and Oxidative Capacity

The chemistry of 2-Hydroperoxycyclohexan-1-ol is intertwined with the cycling of hydroxyl radicals (•OH), a key determinant of the atmosphere's oxidative capacity. The hydroxyl radical is responsible for the removal of many pollutants from the atmosphere. researchgate.netyoutube.com

As discussed, the formation of 2-Hydroperoxycyclohexan-1-ol can act as a temporary sink for •OH radicals. However, its subsequent degradation can also act as a source of •OH. The photolysis of the hydroperoxide group directly releases an •OH radical. Furthermore, the reaction of the peroxy radical precursor with the hydroperoxyl radical (HO2•) regenerates an •OH radical in some reaction pathways.

Organic hydroperoxides, in general, play a crucial role in the cycling of HOx radicals (•OH and HO2•). researchgate.net They can act as reservoirs for these radicals, transporting them to different atmospheric regions before they are released through degradation processes. The balance between the formation and degradation of compounds like 2-Hydroperoxycyclohexan-1-ol can therefore influence the local and regional concentrations of •OH, thereby affecting the atmosphere's ability to cleanse itself of pollutants.

Future Research Directions and Unexplored Avenues in 2 Hydroperoxycyclohexan 1 Ol Chemistry

Development of Novel Catalytic Systems for Selective Synthesis and Transformation

The selective synthesis of 2-Hydroperoxycyclohexan-1-ol and its subsequent transformations are pivotal for its effective utilization. Future research should prioritize the development of innovative catalytic systems that offer high selectivity and efficiency, moving beyond traditional methods.

The direct synthesis of hydroperoxides from hydrogen and oxygen is a green and atom-economical approach. mdpi.com Palladium-based catalysts have been extensively studied for the direct synthesis of hydrogen peroxide and could be adapted for organic hydroperoxides. mdpi.comrsc.org Future work could explore the use of bimetallic palladium catalysts, such as those alloyed with gold or other noble metals, to enhance selectivity towards the desired hydroperoxide and minimize over-oxidation or decomposition products. rsc.org The influence of the catalyst support, including novel materials like N-doped graphene, on catalyst activity and selectivity warrants thorough investigation. researchgate.net

For the transformation of 2-Hydroperoxycyclohexan-1-ol, catalysts that can selectively cleave the O-O bond or activate the C-H or C-O bonds are of significant interest. For instance, cobalt picolinate (B1231196) complexes have shown utility in the hydroperoxidation of alkenes and could be explored for the selective transformation of 2-Hydroperoxycyclohexan-1-ol. nih.gov The development of catalysts for the aerobic oxidative coupling of alcohols and amines, such as copper/TEMPO systems, could also inspire new pathways for the transformation of this bifunctional molecule. nih.gov

| Catalyst System | Potential Application | Research Focus |

| Bimetallic Pd-Au Nanoparticles | Selective synthesis from cyclohexene (B86901) and H₂O₂/O₂ | Optimizing particle size and composition for enhanced selectivity. |

| Supported Metal Complexes (e.g., Co, Mn) | Controlled decomposition or transformation | Investigating the effect of ligand environment on reaction pathways. |

| Enzyme-Mimicking Catalysts | Mild and selective oxidation/reduction | Designing catalysts that mimic the active sites of peroxidases. |

In-Depth Studies of Complex Reaction Systems and Network Analysis

The oxidation of cyclohexanol (B46403), a common route to 2-Hydroperoxycyclohexan-1-ol, involves a complex network of competing and consecutive reactions. A comprehensive understanding of this reaction network is crucial for optimizing the yield of the desired product.

Future research should employ advanced analytical techniques to identify and quantify the various intermediates and byproducts formed during the oxidation process. This includes the application of techniques like in-situ spectroscopy to monitor the reaction in real-time. The insights gained can be used to construct detailed reaction network models.

The study of ethanol (B145695) oxidation on platinum surfaces, which revealed a strong dependence of selectivity on the surface structure, provides a valuable framework for similar investigations into cyclohexanol oxidation. nih.govacs.org By understanding the structure-sensitivity of the key reaction steps, it may be possible to design catalysts that favor the formation of 2-Hydroperoxycyclohexan-1-ol. The development of new transition-state searching methods combined with density functional theory (DFT) calculations can be a powerful tool for elucidating complex reaction networks. nih.gov

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental studies is a powerful approach for accelerating research and discovery. In the context of 2-Hydroperoxycyclohexan-1-ol, this integrated approach can provide deep insights into its structure, reactivity, and reaction mechanisms.

Quantum chemical methods, such as DFT, can be used to calculate the geometric and electronic properties of 2-Hydroperoxycyclohexan-1-ol and to model its reaction pathways. acs.orgresearchgate.net For instance, computational studies on the acid-catalyzed hydrolysis of organic hydroperoxides have successfully elucidated structure-activity relationships. copernicus.org Similar approaches can be applied to understand the decomposition and transformation of 2-Hydroperoxycyclohexan-1-ol under various conditions.

Experimentally, advanced techniques are needed for the characterization of this potentially unstable compound and for monitoring its reactions. The development of sensitive and selective analytical methods, such as those combining high-performance liquid chromatography with chemiluminescence or mass spectrometry, is crucial for quantifying lipid hydroperoxides and can be adapted for 2-Hydroperoxycyclohexan-1-ol. nih.gov The use of specialized test benches for studying the catalytic decomposition of peroxides can also provide valuable kinetic data. researchgate.netaiaa.org

| Methodology | Application to 2-Hydroperoxycyclohexan-1-ol | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of bond dissociation energies, reaction barriers. | Prediction of reactivity and elucidation of reaction mechanisms. |

| Molecular Dynamics (MD) Simulations | Study of solvent effects and conformational dynamics. | Understanding of the molecule's behavior in different environments. |

| In-situ Spectroscopy (e.g., FTIR, Raman) | Real-time monitoring of synthesis and transformation reactions. | Identification of transient intermediates and kinetic profiling. |

| Advanced Mass Spectrometry | Characterization of complex reaction mixtures. | Unambiguous identification of products and byproducts. |

Exploration of Structure-Reactivity Relationships within the Hydroperoxycyclohexanol Family

2-Hydroperoxycyclohexan-1-ol is part of a larger family of hydroperoxycyclohexanols with varying substitution patterns and stereochemistry. A systematic investigation of the structure-reactivity relationships within this family can provide fundamental insights into the influence of molecular structure on chemical behavior.

Future studies should involve the synthesis of a series of substituted hydroperoxycyclohexanols and the systematic evaluation of their reactivity in various transformations. For example, the acid-catalyzed rearrangement of phenylcycloalkyl hydroperoxides has shown that ring strain can significantly influence the reaction outcome. cdnsciencepub.com Similar studies on the hydroperoxycyclohexanol family could reveal how the position and nature of substituents on the cyclohexane (B81311) ring affect reaction selectivity.

Computational studies can play a key role in this exploration by predicting how changes in molecular structure affect properties such as the O-O bond strength and the stability of reaction intermediates. copernicus.org The insights gained from these studies will be invaluable for the rational design of new hydroperoxide-based reagents and for controlling the outcome of their reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.